1-(4-Fluorophényl)pyrrole

Vue d'ensemble

Description

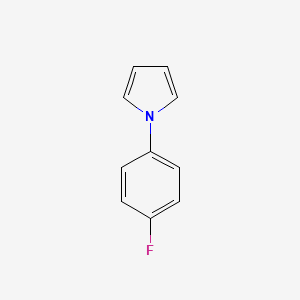

1-(4-Fluorophenyl)pyrrole (1-FPP) is an organic compound belonging to the pyrrole family, which is composed of a five-membered ring with a nitrogen atom at the center. 1-FPP is a colorless solid with a molecular weight of 153.12 g/mol and a melting point of 94-96°C. It is a versatile compound that has been used in the synthesis of a variety of organic molecules, and has been studied for its potential applications in medicinal chemistry, materials science, and biochemistry.

Applications De Recherche Scientifique

Cristallographie

La structure cristalline de l'éthyl 1-(4-fluorophényl)-4-phényl-1H-pyrrole-3-carboxylate a été étudiée . Cette recherche fournit des données précieuses sur les coordonnées atomiques et les paramètres de déplacement, qui peuvent être utiles dans divers domaines tels que la science des matériaux et les produits pharmaceutiques .

Synthèse de produits pharmaceutiques

Les sous-unités pyrrole, comme celle dans 1-(4-Fluorophényl)pyrrole, ont des applications diverses dans la synthèse de composés à activité thérapeutique. Il s'agit notamment des fongicides, des antibiotiques, des médicaments anti-inflammatoires, des médicaments hypocholestérolémiants et des agents antitumoraux .

Études de fluorescence

Les composés contenant des unités pyrrole sont souvent utilisés dans les études de fluorescence. Par exemple, le BOPHY (bis(difluoroboron)-1,2-bis((1H-pyrrol-2-yl)méthylène)hydrazine) est un fluorophore qui gagne en popularité dans des applications allant des capteurs moléculaires aux photosensibilisateurs pour les cellules solaires .

Science des matériaux

L'étude de la structure cristalline des dérivés du this compound peut fournir des informations sur la conception de nouveaux matériaux aux propriétés souhaitées .

Réactions photochimiques

Les composés pyrrole sont largement utilisés dans diverses réactions synthétiques impliquant des réactions photochimiques .

Découverte de médicaments

Les puissantes caractéristiques pharmaceutiques et pharmacologiques fournies par le noyau pyrrole en font une unité pharmacophore de nombreux médicaments .

Mécanisme D'action

Target of Action

1-(4-Fluorophenyl)pyrrole is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors . The indole nucleus is found in many important synthetic drug molecules and has been helpful in developing new useful derivatives .

Mode of Action

It is known that indole derivatives, which include 1-(4-fluorophenyl)pyrrole, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Action Environment

The action of 1-(4-Fluorophenyl)pyrrole can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . It is also recommended to use the compound only outdoors or in a well-ventilated area .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

1-(4-Fluorophenyl)pyrrole plays a role in various biochemical reactions, primarily due to its ability to interact with different enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further react with cellular macromolecules, potentially leading to various biological effects .

Additionally, 1-(4-Fluorophenyl)pyrrole has been shown to bind to certain receptor proteins, influencing their activity. For instance, it can act as a ligand for G-protein coupled receptors, modulating signal transduction pathways. The nature of these interactions is often characterized by non-covalent bonding, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of 1-(4-Fluorophenyl)pyrrole on various cell types and cellular processes are diverse. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis .

Furthermore, 1-(4-Fluorophenyl)pyrrole can affect gene expression by acting as a transcriptional modulator. It can either upregulate or downregulate the expression of specific genes, depending on the cellular context and the presence of other regulatory factors. This modulation of gene expression can lead to changes in cellular metabolism, affecting processes such as glycolysis, oxidative phosphorylation, and lipid metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-(4-Fluorophenyl)pyrrole involves its binding interactions with various biomolecules. At the molecular level, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, it can inhibit the activity of certain kinases by competing with ATP for binding to the active site, thereby preventing phosphorylation of target proteins .

Additionally, 1-(4-Fluorophenyl)pyrrole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to alterations in the transcriptional machinery, resulting in changes in the expression of specific genes. The compound’s ability to modulate enzyme activity and gene expression underscores its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Fluorophenyl)pyrrole have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time .

Long-term exposure to 1-(4-Fluorophenyl)pyrrole can lead to sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions .

Dosage Effects in Animal Models

The effects of 1-(4-Fluorophenyl)pyrrole in animal models have been studied to understand its pharmacological and toxicological properties. It has been found that the compound exhibits dose-dependent effects, with low to moderate doses showing therapeutic potential, while high doses can lead to toxic or adverse effects .

In animal models, low doses of 1-(4-Fluorophenyl)pyrrole have been shown to modulate signaling pathways and gene expression, leading to beneficial effects such as reduced inflammation and improved metabolic function. At high doses, the compound can induce toxicity, manifesting as liver damage, oxidative stress, and disruption of normal cellular processes .

Metabolic Pathways

1-(4-Fluorophenyl)pyrrole is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can undergo further metabolic transformations .

The metabolic pathways of 1-(4-Fluorophenyl)pyrrole also involve conjugation reactions, such as glucuronidation and sulfation, which enhance the compound’s solubility and facilitate its excretion from the body. These metabolic processes can influence the compound’s pharmacokinetics and overall biological activity .

Transport and Distribution

The transport and distribution of 1-(4-Fluorophenyl)pyrrole within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters .

Once inside the cells, 1-(4-Fluorophenyl)pyrrole can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 1-(4-Fluorophenyl)pyrrole is crucial for its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its chemical properties and interactions with targeting signals or post-translational modifications .

For instance, 1-(4-Fluorophenyl)pyrrole can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and modulate gene expression. Similarly, its localization to the mitochondria can influence mitochondrial function and cellular metabolism .

Propriétés

IUPAC Name |

1-(4-fluorophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAPGGZDHAHLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352489 | |

| Record name | 1-(4-fluorophenyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81329-31-9 | |

| Record name | 1-(4-fluorophenyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81329-31-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the fluorine atom in 2,5-diferrocenyl-1-(4-fluorophenyl)pyrrole concerning its electrochemical behavior?

A1: The presence of the fluorine atom in the 4-fluorophenyl substituent of 2,5-diferrocenyl-1-(4-fluorophenyl)pyrrole plays a crucial role in influencing its electrochemical behavior. The electron-withdrawing nature of fluorine affects the electron density of the pyrrole ring, which in turn, influences the electronic communication between the two ferrocenyl units. [, ] This is evident in the cyclic voltammetry studies, where the first oxidation potential (Ea1) and the difference between the two oxidation potentials (ΔE) correlate with the Hammett constant (σ) of the substituent. [] A more electron-withdrawing substituent, such as fluorine, leads to a higher Ea1 and a larger ΔE, indicating weaker electronic communication between the ferrocenyl units. []

Q2: How does the structure of 2,5-diferrocenyl-1-(4-fluorophenyl)pyrrole compare to other similar compounds in the study, and how does this impact their electrochemistry?

A2: The research investigates a series of 2,5-diferrocenyl five-membered heterocyclic compounds, including 2,5-diferrocenyl-1-(4-fluorophenyl)pyrrole, with variations in the substituent on the pyrrole ring or the type of heteroatom. [] The study found that the nature of the heteroatom significantly affects the electronic communication between the two ferrocenyl units. [] For instance, compounds containing a pyrrole ring exhibited weaker electronic communication compared to those containing a thiophene or furan ring. [] This difference in electronic communication is attributed to the varying electron-donating abilities of the heteroatoms, which impacts the electron density on the central ring system and influences the interactions between the ferrocenyl units.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300155.png)

![3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B1300174.png)

![4-[(5-Methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B1300180.png)

![4-{[(Phenylsulfonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B1300182.png)